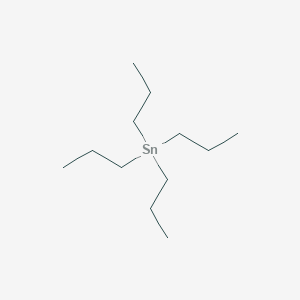

Tetrapropylstannane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78942. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tetrapropylstannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C3H7.Sn/c4*1-3-2;/h4*1,3H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIQCWAIEHVRCCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[Sn](CCC)(CCC)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176160 | |

| Record name | Stannane, tetrapropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2176-98-9 | |

| Record name | Tetrapropylstannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2176-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stannane, tetrapropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002176989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrapropylstannane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, tetrapropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrapropyltin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Tetra-n-propyltin via Grignard Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tetra-n-propyltin, a tetraorganotin compound, utilizing the Grignard reaction. This classic organometallic transformation serves as a robust method for creating tin-carbon bonds. This document outlines the underlying chemical principles, detailed experimental protocols, and critical reaction parameters.

Introduction

Organotin compounds are a class of organometallic compounds widely used in various industrial and research applications, from catalysis to polymer stabilization.[1][2] Symmetrical tetraalkyltin compounds, such as tetra-n-propyltin, are key precursors for the synthesis of other organotin halides through redistribution reactions.[2][3] The most common and effective method for preparing tetraalkyltin compounds is the reaction of a tin(IV) halide with a Grignard reagent.[1][3]

This guide focuses on the synthesis of tetra-n-propyltin ((CH₃CH₂CH₂)₄Sn) through the reaction of tin(IV) chloride (SnCl₄) with n-propylmagnesium bromide (CH₃CH₂CH₂MgBr), the Grignard reagent derived from 1-bromopropane.

Overall Reaction: SnCl₄ + 4 CH₃CH₂CH₂MgBr → (CH₃CH₂CH₂)₄Sn + 4 MgClBr

Quantitative Data Summary

The following tables summarize the key quantitative data for the reactants, products, and typical reaction conditions for the synthesis of tetra-n-propyltin.

Table 1: Properties of Key Reactants and Product

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Tin(IV) Chloride | SnCl₄ | 260.52 | 114.1 | 2.226 |

| 1-Bromopropane | CH₃CH₂CH₂Br | 123.00 | 71 | 1.35 |

| Magnesium Turnings | Mg | 24.31 | N/A | 1.74 |

| Tetra-n-propyltin | (C₃H₇)₄Sn | 291.06 | 222 | 1.107 |

Table 2: Representative Reaction Parameters

| Parameter | Value / Condition | Notes |

| Grignard Formation | ||

| Molar Ratio (Mg:C₃H₇Br) | 1.1 : 1.0 | A slight excess of magnesium is used to ensure full conversion of the alkyl halide. |

| Solvent | Anhydrous Diethyl Ether or THF | The solvent must be scrupulously dry. |

| Initiation | Gentle heating, Iodine crystal | A small crystal of iodine can help initiate the reaction. |

| Reaction Temperature | 35-40 °C (Gentle Reflux) | Maintain a gentle reflux during the addition of 1-bromopropane. |

| Alkylation Reaction | ||

| Molar Ratio (C₃H₇MgBr:SnCl₄) | 4.2 : 1.0 | A slight excess of the Grignard reagent is used to ensure complete alkylation. |

| Reaction Temperature | 0 °C to Room Temperature | The initial addition is performed at a low temperature to control the exothermic reaction. |

| Reaction Time | 2-3 hours | After addition is complete, the mixture is stirred to ensure completion. |

| Workup & Purification | ||

| Quenching Solution | Saturated aq. NH₄Cl | Used to hydrolyze excess Grignard reagent. |

| Purification Method | Fractional Distillation | The product is purified by distillation under reduced pressure to avoid decomposition. |

| Typical Yield | 70-80% | Yields can vary based on the purity of reagents and exclusion of moisture. |

Experimental Protocols

Safety Precaution: Grignard reagents are highly reactive, pyrophoric, and react violently with water. Tin(IV) chloride is corrosive and fumes in moist air. Tetra-n-propyltin is toxic and can be absorbed through the skin. All procedures must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves, must be worn.

Protocol 1: Preparation of n-Propylmagnesium Bromide (Grignard Reagent)

This procedure details the formation of the n-propylmagnesium bromide solution, which is used in situ for the subsequent reaction.

Materials:

-

Three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet

-

Magnesium turnings (activated)

-

1-Bromopropane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (for initiation, if needed)

Methodology:

-

Apparatus Setup: Assemble the glassware and flame-dry it under a vacuum or in an oven before use to remove all traces of moisture. Allow to cool to room temperature under a stream of dry nitrogen.

-

Reagent Preparation: Place magnesium turnings (1.1 eq.) in the reaction flask.

-

Initiation: Add a small volume of the anhydrous ether/THF to cover the magnesium. Prepare a solution of 1-bromopropane (1.0 eq.) in anhydrous ether/THF in the dropping funnel. Add a small portion of this solution to the magnesium. If the reaction does not start (indicated by bubbling and a cloudy appearance), add a single crystal of iodine or gently warm the flask.

-

Grignard Formation: Once the reaction has initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the gray, cloudy mixture at room temperature for an additional 30-60 minutes to ensure complete reaction. The resulting solution of n-propylmagnesium bromide is used directly in the next step.

Protocol 2: Synthesis of Tetra-n-propyltin

Materials:

-

Solution of n-propylmagnesium bromide (from Protocol 1)

-

Tin(IV) chloride (SnCl₄)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Methodology:

-

Reaction Setup: Cool the freshly prepared n-propylmagnesium bromide solution (4.2 eq.) in an ice/water bath to 0 °C.

-

Substrate Addition: Prepare a solution of tin(IV) chloride (1.0 eq.) in anhydrous ether/THF in a dropping funnel. Add the SnCl₄ solution dropwise to the stirred Grignard reagent solution. Maintain the temperature below 10 °C during the addition to control the exothermic reaction. A thick, white precipitate of magnesium salts will form.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Workup (Quenching): Carefully and slowly add saturated aqueous ammonium chloride solution to the reaction mixture while cooling in an ice bath to quench any unreacted Grignard reagent and hydrolyze the magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel. The organic layer containing the product should be separated. Extract the aqueous layer two more times with diethyl ether.

-

Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the solution to remove the drying agent. Remove the bulk of the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to yield tetra-n-propyltin as a colorless, oily liquid.[4]

Visualizations

The following diagrams illustrate the chemical pathway and the experimental workflow for the synthesis.

Caption: Chemical reaction pathway for the synthesis of tetra-n-propyltin.

Caption: Experimental workflow for tetra-n-propyltin synthesis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Tetrapropylstannane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrapropylstannane, also known as tetra-n-propyltin, is an organotin compound with the chemical formula (CH₃CH₂CH₂)₄Sn.[1] It is a colorless, oily liquid that is characterized by its reactivity and significant toxicity.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its key reactions and applications. The information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who may work with or encounter this compound.

Physical and Chemical Properties

This compound exhibits a range of physical and chemical properties that are crucial for its handling, application, and safety considerations. These properties are summarized in the tables below.

Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₈Sn | [2] |

| Molecular Weight | 291.06 g/mol | [2] |

| Appearance | Colorless oily liquid | [1] |

| Density | 1.107 g/cm³ at 20°C | [2] |

| Melting Point | -109°C | [2] |

| Boiling Point | 222°C | [2] |

| Refractive Index | 1.4745 | [2] |

| Solubility | Insoluble in water. Slightly soluble in chloroform, ethyl acetate, and methanol. | [1][2] |

| Vapor Pressure | Data on the equilibrium vapor pressures of various tetraorganostannanes are available, which can provide an estimation. | [3] |

Chemical Properties of this compound

| Property | Description | Reference |

| Reactivity | Reacts readily with strong oxidizing agents. Can undergo hydrolysis under certain conditions but does not react with water under neutral conditions. | [1] |

| Stability | Stable under normal conditions. | |

| Toxicity | Toxic if swallowed, in contact with skin, and may be fatal if inhaled. May cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled. It is very toxic to aquatic life with long-lasting effects. | [4] |

Experimental Protocols

The primary method for the synthesis of this compound is through a Grignard reaction. The following is a representative protocol adapted from general Grignard synthesis procedures.

Synthesis of this compound via Grignard Reaction

Principle: Tin(IV) chloride is reacted with an excess of propylmagnesium bromide, a Grignard reagent, to form this compound and magnesium bromide.

Materials:

-

Tin(IV) chloride (SnCl₄)

-

1-Bromopropane (CH₃CH₂CH₂Br)

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Anhydrous hexane

-

Distilled water

-

Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, reflux condenser, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Preparation of Grignard Reagent:

-

All glassware must be thoroughly dried to prevent the reaction of the Grignard reagent with water.

-

In a three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings.

-

A solution of 1-bromopropane in anhydrous diethyl ether is prepared and placed in the dropping funnel.

-

A small amount of the 1-bromopropane solution is added to the magnesium turnings to initiate the reaction, which is indicated by the solution turning cloudy and the ether beginning to reflux.

-

The remainder of the 1-bromopropane solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete reaction.

-

-

Reaction with Tin(IV) Chloride:

-

A solution of tin(IV) chloride in anhydrous hexane is prepared.

-

The Grignard reagent solution is cooled in an ice bath.

-

The tin(IV) chloride solution is added dropwise to the stirred Grignard reagent under an inert atmosphere. The reaction is exothermic and the addition rate should be controlled to maintain a moderate temperature.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

-

-

Work-up and Purification:

-

The reaction mixture is carefully quenched by the slow addition of distilled water, followed by a dilute acid (e.g., HCl or H₂SO₄) to dissolve the magnesium salts.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with water and brine, and then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

The solvent is removed by rotary evaporation.

-

The crude this compound is purified by vacuum distillation.

-

Key Reactions and Applications

This compound serves as a versatile intermediate in organotin chemistry and has applications in materials science.

-

Precursor for Organotin Halides: It is a key starting material for the synthesis of various organotin halides, such as dipropyltin dichloride, which have applications as stabilizers for PVC and as catalysts.[1]

-

Catalysis: Like other organotin compounds, it can be employed as a catalyst in certain organic reactions.

-

Chemical Vapor Deposition (CVD): Organometallic compounds, including organotins, can be used as precursors in CVD to deposit thin films of metal or metal oxides.[5] In a typical CVD process, the volatilized precursor is passed over a heated substrate, where it thermally decomposes to form a thin film.[5]

Visualizations

Synthesis of this compound (Grignard Reaction Workflow)

References

An In-depth Technical Guide to Tetrapropylstannane (CAS: 2176-98-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrapropylstannane, a tetraorganotin compound with the CAS number 2176-98-9, is a significant chemical intermediate primarily utilized in the synthesis of other organotin compounds. This document provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, detailed experimental protocols for its synthesis, and an analysis of its spectral data. Furthermore, it explores the toxicological profile of this compound, drawing parallels with other organotin compounds, and delves into the potential signaling pathways implicated in its biological activity, including interactions with nuclear receptors and the induction of oxidative stress. This guide is intended to be a valuable resource for professionals in research, and drug development who are working with or have an interest in organotin chemistry.

Physicochemical Properties

This compound is a colorless, oily liquid with an unpleasant odor.[1] It is insoluble in water but soluble in organic solvents such as chloroform, ethyl acetate, and methanol.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2176-98-9 | [1] |

| Molecular Formula | C₁₂H₂₈Sn | [2] |

| Molar Mass | 291.07 g/mol | [2] |

| Appearance | Colorless oily liquid | [1] |

| Density | 1.11 g/cm³ (at 20 °C) | [1] |

| Melting Point | -109 °C | [2] |

| Boiling Point | 222 °C | [1][2] |

| Solubility | Insoluble in water; Soluble in chloroform, ethyl acetate, methanol | [1] |

Synthesis of this compound

The primary method for the synthesis of this compound is the Grignard reaction, which involves the reaction of tin(IV) chloride with propylmagnesium bromide.[3]

Experimental Protocol: Grignard Synthesis of this compound

This protocol outlines the synthesis of this compound from tin(IV) chloride and propylmagnesium bromide.

Materials:

-

Tin(IV) chloride (SnCl₄)[3]

-

1-Bromopropane

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Iodine (crystal)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)

Procedure:

-

Preparation of Propylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add anhydrous diethyl ether to cover the magnesium turnings.

-

In the dropping funnel, place a solution of 1-bromopropane in anhydrous diethyl ether.

-

Add a small amount of the 1-bromopropane solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting grey-black solution is propylmagnesium bromide.

-

-

Reaction with Tin(IV) Chloride:

-

Cool the Grignard reagent to 0 °C using an ice bath.

-

In a separate flame-dried flask, prepare a solution of tin(IV) chloride in anhydrous diethyl ether.

-

Add the tin(IV) chloride solution dropwise to the cooled Grignard reagent with vigorous stirring. A 4:1 molar ratio of Grignard reagent to tin(IV) chloride should be used.[3]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous ammonium chloride solution to decompose any unreacted Grignard reagent.

-

Separate the ethereal layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.

-

The crude this compound is then purified by vacuum distillation to yield a colorless liquid.[4]

-

Workflow for the Synthesis of this compound:

Spectral Data and Characterization

The characterization of this compound is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

¹H, ¹³C, and ¹¹⁹Sn NMR are powerful tools for the structural elucidation of organotin compounds.[5]

Table 2: Predicted NMR Data for this compound

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling |

| ¹H NMR | |||

| α-CH₂ | ~0.8 - 1.2 | Triplet | J(H,H) |

| β-CH₂ | ~1.4 - 1.7 | Sextet | J(H,H) |

| γ-CH₃ | ~0.9 - 1.1 | Triplet | J(H,H) |

| ¹³C NMR | |||

| α-CH₂ | ~10 - 20 | ||

| β-CH₂ | ~18 - 28 | ||

| γ-CH₃ | ~13 - 17 | ||

| ¹¹⁹Sn NMR | ~ -20 to +20 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.[6] The ¹¹⁹Sn NMR chemical shift is particularly sensitive to the coordination environment of the tin atom.[7][8][9]

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) of tetraalkyltins typically shows a weak or absent molecular ion peak due to facile fragmentation.[10][11] The fragmentation pattern is dominated by the loss of alkyl radicals and rearrangements.

Predicted Fragmentation Pattern for this compound (C₁₂H₂₈Sn):

The fragmentation of tetraalkyltins is proposed to proceed through pathways that favor the formation of stable Sn(IV) and Sn(II) valence states.[10][11]

-

Loss of a Propyl Radical: The initial fragmentation is often the loss of a propyl radical (•C₃H₇) to form the tripropyltin cation [Sn(C₃H₇)₃]⁺.

-

Subsequent Fragmentations: This can be followed by the loss of propene (C₃H₆) via a β-hydride shift, leading to dipropyltin hydride cation [HSn(C₃H₇)₂]⁺. Further losses of propene and propyl radicals will lead to smaller tin-containing fragments.

Logical Flow of this compound Fragmentation in EI-MS:

Biological Activity and Signaling Pathways

While specific toxicological studies on this compound are limited, the biological activities of other organotin compounds, such as tributyltin (TBT), have been more extensively studied and can provide insights into the potential mechanisms of action for this compound. Organotin compounds are known for their toxicity, particularly to aquatic life.[1][2]

Interaction with Nuclear Receptors

Certain organotin compounds have been identified as environmental endocrine disruptors that can act as agonists for nuclear receptors, particularly the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptors (PPARs), most notably PPARγ.[12][13]

Tributyltin has been shown to activate RXR-PPAR heterodimers, primarily through its interaction with RXR.[12][13] This interaction can lead to the modulation of gene expression regulated by these nuclear receptors, which play crucial roles in metabolism, development, and inflammation. The activation of RXR-PPARγ by organotins is of particular interest as this pathway is involved in adipogenesis and insulin sensitivity.[14][15]

Proposed Signaling Pathway for Organotin Interaction with RXR-PPARγ:

Induction of Oxidative Stress

Another proposed mechanism for the toxicity of organotin compounds is the induction of oxidative stress.[16] This can occur through the generation of reactive oxygen species (ROS), leading to cellular damage. While direct evidence for this compound is lacking, studies on other organotins have shown that they can decrease the activities of antioxidant enzymes and increase markers of oxidative damage.[16]

Workflow of Oxidative Stress Induction by Organotins:

Conclusion

This compound is a valuable organotin compound with well-defined physicochemical properties. Its synthesis via the Grignard reaction is a standard and effective method. While detailed toxicological data for this compound itself is not abundant, the known biological activities of related organotin compounds suggest potential interactions with nuclear receptor signaling pathways and the induction of oxidative stress. This technical guide provides a foundational understanding for researchers and professionals working with this compound, highlighting the need for further specific studies to fully elucidate its biological and toxicological profile.

References

- 1. Tetrapropyltin - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 2176-98-9 [smolecule.com]

- 3. Tin(IV) chloride - Wikipedia [en.wikipedia.org]

- 4. How To [chem.rochester.edu]

- 5. ismar.org [ismar.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Activation of RXR-PPAR heterodimers by organotin environmental endocrine disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. RXRgamma and PPARgamma ligands in combination to inhibit proliferation and invasiveness in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure of the intact PPAR-γ–RXR-α nuclear receptor complex on DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Tetrapropylstannane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of tetrapropylstannane (CAS No. 2176-98-9), a tetraorganotin compound with applications in organic synthesis and materials science. This document details the physical constants of the compound, outlines the experimental protocols for their determination, and presents a visualization of its primary synthesis pathway.

Physical and Chemical Properties of this compound

This compound, also known as tetra-n-propyltin, is a colorless, oily liquid.[1] It is characterized by the chemical formula C₁₂H₂₈Sn and a molecular weight of 291.06 g/mol .

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. It is important to note that the boiling point is pressure-dependent.

| Property | Value | Conditions | Source |

| Melting Point | -109.1 °C | Atmospheric Pressure | Syracuse Research Corporation[2] |

| Boiling Point | 222 °C | Atmospheric Pressure (760 Torr) | Various Sources[1] |

| 119 °C | 15 Torr | Maire, J. C. (1959)[2] | |

| Density | 1.107 g/cm³ | 20 °C | Various Sources |

| Refractive Index | 1.475 | Not Specified | Stenutz[3] |

Experimental Protocols

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a substance like this compound, this would typically be determined by distillation.

Methodology: Simple Distillation

-

Apparatus Setup: A distillation flask is charged with a sample of this compound (typically at least 5 mL) and a few boiling chips to ensure smooth boiling. A thermometer is positioned in the neck of the flask such that the top of the bulb is level with the side arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor in equilibrium with the liquid.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.

-

Temperature Reading: The temperature is recorded when it stabilizes, indicating that the vapor is condensing at a constant temperature. This stable temperature is the boiling point of the liquid at the recorded atmospheric pressure.[4]

-

Reduced Pressure Distillation: For the determination of the boiling point at reduced pressure (e.g., 15 Torr), the distillation apparatus is connected to a vacuum pump, and the pressure is monitored with a manometer. The procedure is otherwise the same.

Melting Point Determination

The melting point is the temperature at which a solid transitions to a liquid. Given this compound's very low melting point, this determination requires a cryostat or a specialized low-temperature apparatus.

Methodology: Capillary Method with Low-Temperature Apparatus

-

Sample Preparation: A small amount of solidified this compound is introduced into a capillary tube, which is then sealed.

-

Apparatus: A cryostat equipped with a viewing port and a calibrated low-temperature thermometer or thermocouple is used.

-

Cooling and Heating: The capillary tube is placed in the cryostat, which is cooled to a temperature below the expected melting point. The temperature is then slowly raised at a controlled rate (e.g., 1-2 °C per minute) in the vicinity of the melting point.

-

Observation: The temperatures at which the first drop of liquid appears and at which the last crystal melts are recorded. This range represents the melting point.[1][5] For a pure substance, this range is typically narrow.

Synthesis of this compound: A Workflow

The most common method for the synthesis of this compound is the reaction of tin tetrachloride with a Grignard reagent, propylmagnesium bromide. The following diagram illustrates the key steps in this process.

Caption: Synthesis of this compound via Grignard Reaction.

References

In-Depth Technical Guide to the Safety Data for Tetrapropylstannane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for tetrapropylstannane (CAS No. 2176-98-9), an organotin compound. The information is compiled from various safety data sheets and toxicological resources to assist researchers and professionals in handling this substance safely.

Substance Identification and Properties

This compound, also known as tetra-n-propyltin, is a colorless, oily liquid.[1] It is characterized by the chemical formula (CH₃CH₂CH₂)₄Sn.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₈Sn | [2][3] |

| Molar Mass | 291.06 g/mol | [2][3] |

| Appearance | Colorless oily liquid | [1] |

| Density | 1.107 g/cm³ (at 20°C) | [2] |

| Melting Point | -109°C | [2] |

| Boiling Point | 222°C | [1][2] |

| Solubility | Insoluble in water. Slightly soluble in chloroform, ethyl acetate, and methanol. | [1][2] |

Hazard Identification and Classification

This compound is classified as a highly toxic substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on notifications to the ECHA C&L Inventory.

Table 2: GHS Hazard Classification of this compound

| Hazard Class | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | Danger | |

| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin | Danger | |

| Acute Toxicity, Inhalation (Category 2) | H330: Fatal if inhaled | Danger | |

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | Warning | |

| Respiratory Sensitization (Category 1) | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | Danger |

Source: Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory.[2][3]

The following diagram illustrates the logical flow of information in a chemical safety assessment, from initial identification to risk management.

Caption: Chemical Safety Assessment Workflow.

Toxicological Information

The primary toxicological concerns with this compound are its acute toxicity upon ingestion, skin contact, or inhalation, as well as its potential to cause skin and respiratory sensitization.[2] Organotin compounds, in general, are known for their toxicity, with trimethyl and triethyltin compounds being the most toxic and well-absorbed from the gastrointestinal tract.[2][3]

Table 3: Acute Toxicity Data for Selected Organotin Compounds (for reference)

| Compound | Route | Species | LD50/LC50 |

| Dimethyltin Dichloride | Oral | Rat (male) | 273 mg/kg |

| Dimethyltin Dichloride | Oral | Rat (female) | 164 mg/kg |

| Tri-n-propyltin acetate | Oral | Rat | 118 mg/kg |

| Tributyltin Oxide (TBTO) | Inhalation | Rat | LC50 (4 hours): 77 mg/m³ |

Note: The data in this table is for related organotin compounds and is provided for comparative purposes only. Specific quantitative toxicity data for this compound was not found in the provided search results.

Experimental Protocols

The following are summaries of the standardized OECD guidelines for key toxicological endpoints relevant to the hazards of this compound.

Acute Dermal Irritation/Corrosion (OECD 404)

This test provides information on the potential of a substance to cause skin irritation or corrosion.

-

Test System: Typically, the albino rabbit is used.

-

Methodology:

-

A single dose of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of shaved skin (approximately 6 cm²).

-

The treated area is covered with a gauze patch.

-

The exposure duration is typically 4 hours, after which the residual substance is removed.

-

Observations for erythema (redness) and edema (swelling) are made at 60 minutes, and then at 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.

-

-

Endpoint: The severity of skin reactions is scored. If the effects persist to the end of the observation period, the substance is considered an irritant.

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.

-

Test System: The albino rabbit is the preferred species.

-

Methodology:

-

A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

The eyes are examined at 1, 24, 48, and 72 hours after application.

-

The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.

-

-

Endpoint: The scores for corneal opacity, iritis, conjunctival redness, and chemosis are used to classify the irritancy of the substance. The reversibility of the ocular responses is also assessed.

Skin Sensitization (OECD 406)

This guideline describes procedures to determine the potential of a substance to cause skin sensitization (allergic contact dermatitis). The two most common methods are the Guinea Pig Maximization Test (GPMT) and the Buehler test.

-

Test System: The guinea pig is the animal of choice.

-

Methodology (General Principle):

-

Induction Phase: The test animals are initially exposed to the test substance, either by intradermal injection with an adjuvant (GPMT) or by topical application (Buehler test), to induce a state of hypersensitivity.

-

Rest Period: A rest period of 10 to 14 days follows the induction phase, allowing for the development of an immune response.

-

Challenge Phase: The animals are then exposed to a non-irritating concentration of the test substance via topical application.

-

-

Endpoint: The skin reactions at the challenge site are observed and scored. A substance is classified as a sensitizer if a significantly greater response is observed in the treated animals compared to a control group.

Acute Inhalation Toxicity (OECD 403)

This test determines the potential of a substance to cause toxicity when inhaled for a short period.

-

Test System: The rat is the preferred species.

-

Methodology:

-

Animals are exposed to the test substance (as a gas, vapor, or aerosol) in an inhalation chamber for a defined period, typically 4 hours.

-

Several concentration levels are usually tested.

-

The animals are observed for at least 14 days.

-

-

Endpoint: The primary endpoint is the median lethal concentration (LC50), which is the concentration of the substance that is lethal to 50% of the test animals. Clinical observations and post-mortem examinations are also conducted.

The workflow for a typical in vivo toxicology study is depicted in the diagram below.

Caption: In Vivo Toxicology Study Workflow.

Handling and Storage

Given the high toxicity of this compound, strict safety precautions are necessary.

-

Handling:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapor or mist.

-

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

First-Aid Measures

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.

-

Reactivity: Reacts with strong oxidizing agents.

-

Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and tin oxides.

This guide is intended for informational purposes and should not be a substitute for a comprehensive Safety Data Sheet (SDS) provided by the supplier. Always refer to the specific SDS for the most current and detailed safety information.

References

An In-depth Technical Guide on the Toxicological Data of Tetrapropylstannane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological data for Tetrapropylstannane. It is intended for informational purposes for a scientific audience and should not be used for clinical or regulatory decision-making without further expert consultation and review of the primary literature. Significant data gaps exist in the public domain regarding the toxicology of this specific compound.

Executive Summary

This compound ((C₃H₇)₄Sn) is an organotin compound. While specific toxicological data for this compound is limited, the broader class of organotin compounds is known for a range of toxic effects. This guide provides a comprehensive overview of the available data on this compound and contextualizes it with information on related organotin compounds. The information is presented to facilitate further research and safety assessment.

Acute Toxicity

Quantitative data on the acute toxicity of this compound is scarce in publicly available literature. General hazard classifications indicate that it is toxic by oral, dermal, and inhalation routes.

Table 1: Summary of Acute Toxicity Data for this compound

| Endpoint | Species | Route | Value | Classification |

| LC50 | Rat | Inhalation (4-hour) | > 3.8 mg/L | Data Deficient for precise classification |

| LD50 | - | Oral | Data Not Available | GHS: Toxic if swallowed[1] |

| LD50 | - | Dermal | Data Not Available | GHS: Toxic in contact with skin[1] |

GHS: Globally Harmonized System of Classification and Labelling of Chemicals

Experimental Protocols (General)

Standard protocols for acute toxicity testing are established by organizations such as the Organisation for Economic Co-operation and Development (OECD).

-

Acute Oral Toxicity (OECD 423): This method involves the administration of the test substance by gavage to fasted animals (typically rats). Animals are observed for mortality and clinical signs of toxicity for up to 14 days. An estimated LD50 is determined based on the observed effects at different dose levels.

-

Acute Dermal Toxicity (OECD 402): The test substance is applied to a shaved area of the skin of the test animal (typically rabbits or rats). The site is covered with a porous gauze dressing for 24 hours. Animals are observed for mortality and signs of toxicity.

-

Acute Inhalation Toxicity (OECD 403/436): Animals (typically rats) are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only exposure chamber for a defined period (usually 4 hours). Animals are observed for mortality and toxic effects during and after exposure.

Irritation and Sensitization

This compound is generally described as an irritant to the skin, eyes, and respiratory system. It may also cause allergic skin or respiratory reactions.

Table 2: Irritation and Sensitization Profile of this compound

| Endpoint | Result | Classification |

| Skin Irritation | Irritant | GHS: Irritant |

| Eye Irritation | Irritant | GHS: Irritant |

| Skin Sensitization | May cause an allergic skin reaction | GHS: Skin Sensitizer[1] |

| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled | GHS: Respiratory Sensitizer[1] |

Experimental Protocols (General)

-

Acute Dermal Irritation/Corrosion (OECD 404): A small amount of the test substance is applied to a shaved patch of skin on a single animal (typically a rabbit). The site is observed for erythema (redness) and edema (swelling) at specified intervals.

-

Acute Eye Irritation/Corrosion (OECD 405): A small amount of the test substance is instilled into the conjunctival sac of one eye of an animal (typically a rabbit). The eye is examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at set time points.

Genotoxicity

No specific genotoxicity studies for this compound were identified in the public domain. However, genotoxicity testing is a standard component of toxicological evaluation.

Experimental Protocols (General)

A standard battery of genotoxicity tests is typically performed to assess the mutagenic and clastogenic potential of a substance.

-

Bacterial Reverse Mutation Test (Ames Test, OECD 471): This in vitro assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. The test substance is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid. The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[2][3][4][5][6]

-

In Vitro Mammalian Chromosomal Aberration Test (OECD 473): This assay assesses the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human lymphocytes).[7][8] Cells are exposed to the test substance, and metaphase chromosomes are examined for aberrations.

-

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): This test detects damage to chromosomes or the mitotic apparatus in erythroblasts of treated animals (usually rodents).[2][9] Following exposure to the test substance, bone marrow or peripheral blood is analyzed for the presence of micronuclei in newly formed red blood cells.

Carcinogenicity

No carcinogenicity studies for this compound were found.

Experimental Protocols (General)

-

Carcinogenicity Studies (OECD 451): These are long-term studies (typically 2 years in rats) where animals are exposed to the test substance daily. The study is designed to observe the development of neoplastic lesions over a major portion of the animal's lifespan.[10][11][12]

Metabolism and Toxicokinetics

Specific data on the metabolism and toxicokinetics of this compound are not available. However, studies on other organotin compounds provide some insights. For instance, a study on tripropyltin in rats showed that the predominant metabolites in the liver and kidneys were dialkyltins.[9] Another study on tetraphenyltin in rats indicated that it accumulated in the liver and was metabolized to diphenyltin.[13] The general metabolic pathway for tetraalkyltin compounds is believed to involve sequential dealkylation.

References

- 1. researchgate.net [researchgate.net]

- 2. Mutagenicity and genotoxicity assessment of a new biopreservative product rich in Enterocin AS-48 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 4. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 5. Report on Oral LD50 in Rats. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 7. Organotin Compounds Toxicity: Focus on Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diagnosis and treatment of organotin poisoned patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Comparative study of five trialkyltin compounds: their metabolites in rat organs 24 hours after single oral treatment] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. Tributyltin chloride leads to adiposity and impairs metabolic functions in the rat liver and pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. Metabolism of a tetraphenyltin compound in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

The Hidden Threat in Our Waters: An In-Depth Technical Guide to the Environmental Impact of Tetraalkyltin Compounds

For Researchers, Scientists, and Drug Development Professionals

Tetraalkyltin compounds, a class of organotin compounds, have been widely used for decades in a variety of industrial and agricultural applications. Their efficacy as biocides, catalysts, and stabilizers has, however, come at a significant environmental cost. This technical guide provides a comprehensive overview of the environmental impact of tetraalkyltin compounds, focusing on their sources, environmental fate, toxicity, and the analytical methods for their detection. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who are investigating the ecological and health implications of these persistent environmental contaminants.

Sources and Environmental Fate of Tetraalkyltin Compounds

The primary sources of tetraalkyltin compounds in the environment are anthropogenic.[1][2][3][4] Historically, the most significant contributor has been their use in antifouling paints for marine vessels to prevent the growth of organisms on hulls.[1] Other major sources include their application as industrial catalysts, stabilizers in PVC plastics, and as agricultural biocides.[4][5]

Once released into the environment, tetraalkyltin compounds can undergo degradation to more toxic and persistent tri- and di-organotin compounds.[2][4] Their low water solubility and high affinity for particulate matter lead to their accumulation in sediments and soils, where they can persist for years.[2][6] In the aquatic environment, the primary degradation pathways are photolysis and biodegradation, with half-lives in water ranging from days to weeks.[1][6] In sediments, however, degradation is significantly slower, with half-lives extending to several years.[1][6]

Ecotoxicity of Tetraalkyltin Compounds

The toxicity of organotin compounds varies significantly with the number of alkyl groups, with triorganotin compounds generally being the most toxic.[2][7] These compounds are highly toxic to a wide range of aquatic organisms, even at very low concentrations.

Aquatic Toxicity

Tetraalkyltin and their degradation products have been shown to cause a variety of adverse effects in aquatic life, including mortality, growth inhibition, and reproductive and developmental abnormalities. The following tables summarize the acute and chronic toxicity of various tetraalkyltin compounds to representative aquatic organisms.

Table 1: Acute Toxicity of Tetraalkyltin Compounds to Aquatic Organisms

| Compound | Species | Endpoint (Duration) | Concentration (µg/L) | Reference |

| Tetrabutyltin | Daphnia magna (Water flea) | 48h EC50 | 1.5 | [8] |

| Tributyltin | Daphnia magna (Water flea) | 48h LC50 | 0.95 | [9] |

| Tributyltin | Oncorhynchus mykiss (Rainbow trout) | 96h LC50 | 1.3 | [10] |

| Triphenyltin | Ankistrodesmus falcatus (Green algae) | 72h EC50 | 5 | [11] |

| Tributyltin | Skeletonema costatum (Diatom) | 72h EC50 | 0.36 | [11] |

Table 2: Chronic Toxicity of Tetraalkyltin Compounds to Aquatic Organisms

| Compound | Species | Endpoint (Duration) | Concentration (ng/L) | Reference |

| Tributyltin | Nucella lapillus (Dogwhelk) | - (Imposex) | < 1 | [2] |

| Tributyltin | Danio rerio (Zebrafish) | - (Endocrine disruption) | 1 | [12] |

| Dibutyltin | Danio rerio (Zebrafish) | 8 weeks (Immunotoxicity) | 10 | [1] |

Bioaccumulation and Biomagnification

The lipophilic nature of organotin compounds facilitates their bioaccumulation in the fatty tissues of aquatic organisms.[1] This accumulation can lead to biomagnification, where the concentration of the toxin increases at successively higher levels in the food chain.[13][14] High concentrations of organotins have been found in top predators such as marine mammals, indicating the potential for significant ecological risk.[8]

Mechanisms of Toxicity: Signaling Pathways

The toxicity of tetraalkyltin compounds is exerted through various mechanisms at the cellular and molecular level, often involving the disruption of critical signaling pathways.

Endocrine Disruption by Tributyltin (TBT)

Tributyltin is a potent endocrine disruptor, primarily through its interaction with nuclear receptors.[12] It acts as an agonist for the Retinoid X Receptor (RXR) and the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[12][15] The activation of the RXR/PPARγ heterodimer by TBT leads to the induction of adipogenesis (fat cell formation) and disrupts steroid biosynthesis.[15][16]

Caption: Tributyltin (TBT) signaling pathway for endocrine disruption.

Immunotoxicity of Dibutyltin (DBT)

Dibutyltin has been shown to exert immunotoxic effects by modulating key inflammatory signaling pathways. In zebrafish, DBT exposure leads to the suppression of immune responses through the IKKβ/IκBα/NF-κB p65 and JAK/STAT signaling pathways.[1]

References

- 1. eurofins.it [eurofins.it]

- 2. oecd.org [oecd.org]

- 3. fera.co.uk [fera.co.uk]

- 4. biotecnologiebt.it [biotecnologiebt.it]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 8. OECD 201: Our Technical Approach | Scymaris [scymaris.com]

- 9. oecd.org [oecd.org]

- 10. eurofins.com.au [eurofins.com.au]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. Specialty Chemicals | Fish, Early-life Stage Toxicity Test [jrfglobal.com]

- 14. OECD 201: Freshwater Algae and Cyanobacteria Growth Inhibition Test - Analytice [analytice.com]

- 15. engg.k-state.edu [engg.k-state.edu]

- 16. OECD 211: Daphnia Magna Reproduction Test - Situ Biosciences [situbiosciences.com]

An In-depth Technical Guide to Organostannane Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organostannane chemistry, the study of organometallic compounds containing a tin-carbon bond, has been a cornerstone of organic synthesis for decades.[1] First discovered by Edward Frankland in 1849, the field has since burgeoned, particularly with the advent of Grignard reagents, which facilitate the formation of tin-carbon bonds.[1] Organostannanes, or organotin compounds, are widely utilized in a vast array of applications, from industrial uses as PVC stabilizers and biocides to their indispensable role in modern synthetic organic chemistry.[2] Their stability to air and moisture, coupled with their unique reactivity, makes them powerful tools in the construction of complex molecules, a critical aspect of drug discovery and development.[3]

This technical guide provides an in-depth exploration of the core principles of organostannane chemistry, focusing on their synthesis, key reactions, and practical applications. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Core Concepts in Organostannane Chemistry

Organotin compounds are generally classified based on the number of organic substituents attached to the tin atom, which can exist in either a +2 or +4 oxidation state, with the latter being more common and stable. The four main classes of organotin(IV) compounds are tetraorganotins (R₄Sn), triorganotin halides (R₃SnX), diorganotin dihalides (R₂SnX₂), and monoorganotin trihalides (RSnX₃), where R is an organic group and X is typically a halide.[1]

The reactivity of organostannanes is largely dictated by the nature of the organic substituents and the other groups attached to the tin atom. The tin-carbon bond is relatively nonpolar and stable, yet it is susceptible to cleavage by various electrophiles. This balance of stability and reactivity is key to their utility in organic synthesis.

Synthesis of Organostannanes

Several methods are employed for the synthesis of organostannanes, with the choice of method depending on the desired compound and the available starting materials.

Grignard Reaction

A classic and widely used method for forming tin-carbon bonds involves the reaction of a Grignard reagent (RMgX) with a tin halide, typically tin tetrachloride (SnCl₄). This method is particularly useful for the synthesis of symmetrical tetraorganotins.

Experimental Protocol: Synthesis of Tetrabutyltin via Grignard Reaction

-

Materials: Magnesium turnings, n-butyl bromide, anhydrous diethyl ether, tin(IV) chloride.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a solution of n-butyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of the Grignard reagent (n-butylmagnesium bromide).

-

Once the Grignard reagent has formed, cool the reaction mixture in an ice bath.

-

Add a solution of tin(IV) chloride in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours.

-

Cool the reaction mixture and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure, and purify the resulting crude tetrabutyltin by vacuum distillation.

-

Wurtz Reaction

The Wurtz reaction provides an alternative method for the synthesis of symmetrical tetraorganotins by reacting an alkyl halide with sodium metal in the presence of a tin halide. However, this method is often associated with lower yields due to side reactions.[6][7]

Kocheshkov Redistribution Reaction

The Kocheshkov redistribution reaction is a crucial method for the preparation of organotin halides from tetraorganotins. It involves the reaction of a tetraorganotin with a tin tetrahalide in specific stoichiometric ratios to yield the desired tri-, di-, or mono-organotin halide.[1]

Experimental Protocol: Synthesis of Tributyltin Chloride via Kocheshkov Redistribution

-

Materials: Tetrabutyltin, tin(IV) chloride.

-

Procedure:

-

In a clean, dry reaction vessel, combine tetrabutyltin and tin(IV) chloride in a 3:1 molar ratio.

-

Heat the reaction mixture with stirring. The reaction is typically carried out at elevated temperatures (e.g., 200 °C) for several hours.[3]

-

Monitor the reaction progress by analyzing aliquots (e.g., by GC or NMR).

-

Upon completion, purify the resulting tributyltin chloride by vacuum distillation.

-

-

Stoichiometry for Different Products:

-

3 R₄Sn + SnCl₄ → 4 R₃SnCl

-

R₄Sn + SnCl₄ → 2 R₂SnCl₂

-

R₄Sn + 3 SnCl₄ → 4 RSnCl₃[1]

-

Key Reactions of Organostannanes

The utility of organostannanes in organic synthesis is highlighted by their participation in a variety of powerful carbon-carbon bond-forming reactions, most notably the Stille coupling.

The Stille Coupling Reaction

The Stille coupling is a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or pseudohalide (e.g., triflate).[8] This reaction is highly valued for its broad substrate scope, tolerance of a wide range of functional groups, and generally mild reaction conditions.[8]

The catalytic cycle of the Stille coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.

dot

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: Stille Coupling of Iodobenzene with Tributyl(vinyl)stannane

-

Materials: Iodobenzene, tributyl(vinyl)stannane, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], anhydrous toluene.

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(PPh₃)₄.

-

Add anhydrous toluene, followed by iodobenzene and then tributyl(vinyl)stannane.

-

Heat the reaction mixture to reflux and monitor the progress by TLC or GC.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent like diethyl ether.

-

To remove the tin byproducts, stir the solution with a saturated aqueous solution of potassium fluoride for several hours. This precipitates the tin as insoluble tributyltin fluoride.

-

Filter the mixture through a pad of celite, wash the filtrate with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product (styrene) by column chromatography.

-

Purification of Organostannanes

A significant challenge in organostannane chemistry is the removal of toxic organotin byproducts from the desired reaction products. Several methods have been developed to address this issue.

-

Chromatographic Purification: Standard column chromatography on silica gel can be effective, but often requires specific conditions. Using silica gel treated with potassium fluoride or potassium carbonate can facilitate the removal of organotin impurities by converting them into more polar or insoluble salts.[9]

-

Fluoride Treatment: As mentioned in the Stille coupling protocol, treatment with aqueous potassium fluoride is a common and effective method for precipitating trialkyltin halides as insoluble fluorides.

-

Extraction: Liquid-liquid extraction can sometimes be used to separate less polar organotin compounds from more polar products.

Data Presentation

Physicochemical Properties of Common Organostannanes

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| Tetrabutyltin | C₁₆H₃₆Sn | 347.16 | 145 / 10 mmHg | 1.057 | 1.473 |

| Tributyltin chloride | C₁₂H₂₇ClSn | 325.51 | 171-173 / 25 mmHg[10][11] | 1.2[10][11] | 1.492[10][11] |

| Tributyl(vinyl)stannane | C₁₄H₃₀Sn | 317.10 | 104-106 / 3.5 mmHg[12] | 1.085[12] | 1.478[12] |

Spectroscopic Data for Tributyl(vinyl)stannane

| Nucleus | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

| ¹H NMR | ||

| α-vinyl H | 6.3 - 6.5 | |

| β-vinyl H (cis) | 5.6 - 5.8 | |

| β-vinyl H (trans) | 5.2 - 5.4 | |

| Butyl CH₂ (α to Sn) | 0.8 - 1.0 | |

| Butyl CH₂, CH₃ | 1.2 - 1.6, 0.9 | |

| ¹³C NMR | ||

| α-vinyl C | ~137 | |

| β-vinyl C | ~130 | |

| Butyl C (α to Sn) | ~10 | |

| Butyl C (β, γ, δ) | ~29, ~27, ~14 | |

| ¹¹⁹Sn NMR | -40 to -60 | J(¹¹⁹Sn-¹H) ≈ 50-70 Hz, J(¹¹⁹Sn-¹³C) ≈ 350-450 Hz |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and other experimental conditions.

Toxicity Data for Selected Organotin Compounds

| Compound | Organism | Route | Toxicity Value |

| Tributyltin oxide | Rat | Dermal | LD₅₀: 605 mg/kg[13] |

| Tributyltin oxide | Rat | Inhalation | LC₅₀ (4h): 77 mg/m³[13] |

| Dimethyltin | Mud crab zoeae | Aqueous | LC₅₀: 92,276 nM[14] |

| Tricyclohexyltin | Mud crab zoeae | Aqueous | LC₅₀: 19.8 nM[14] |

Mandatory Visualizations

Synthesis and Purification Workflow

dot

References

- 1. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. studentsrepo.um.edu.my [studentsrepo.um.edu.my]

- 4. reddit.com [reddit.com]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. byjus.com [byjus.com]

- 7. Wurtz fittig reaction, Mechanism and Examples- Unacademy [unacademy.com]

- 8. researchgate.net [researchgate.net]

- 9. TRIBUTYL(1-ETHOXYVINYL)TIN(97674-02-7) 13C NMR [m.chemicalbook.com]

- 10. DOT Language | Graphviz [graphviz.org]

- 11. ocf.berkeley.edu [ocf.berkeley.edu]

- 12. Tributyl(vinyl)tin | 7486-35-3 [chemicalbook.com]

- 13. Stannane, tributyl(1-ethoxyethenyl)- | C16H34OSn | CID 619414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. forum.graphviz.org [forum.graphviz.org]

Reactivity of the Tin-Carbon Bond in Tetrapropylstannane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrapropylstannane, an organotin compound with the chemical formula (CH₃CH₂CH₂)₄Sn, serves as a significant reagent and precursor in various chemical transformations. The reactivity of the tin-carbon (Sn-C) bond is central to its utility, participating in a range of reactions including transmetallation and electrophilic cleavage. This technical guide provides a comprehensive overview of the reactivity of the Sn-C bond in this compound, detailing key reactions, experimental protocols, and available quantitative data.

Physical and Spectroscopic Properties

A foundational understanding of this compound's physical and spectroscopic properties is essential for its effective use in research and synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₈Sn | [1] |

| Molecular Weight | 291.06 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 221-223 °C | [1] |

| Density | 1.107 g/cm³ | [1] |

| Refractive Index (n²⁰/D) | 1.474 | [1] |

| ¹H NMR (CDCl₃) | δ ~0.9 (t), ~1.3 (m), ~1.5 (m) ppm | [1] |

| ¹³C NMR (CDCl₃) | δ ~10.3, ~19.1, ~29.0 ppm | [1] |

| ¹¹⁹Sn NMR (CDCl₃) | δ ~-10.5 ppm |

Synthesis of this compound

The primary synthetic route to this compound involves the Grignard reaction.

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

-

Tin(IV) chloride (SnCl₄)

-

n-Propylmagnesium bromide (CH₃CH₂CH₂MgBr) in a suitable ether solvent (e.g., diethyl ether or THF)

-

Anhydrous diethyl ether or THF

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

A solution of tin(IV) chloride in anhydrous diethyl ether is cooled in an ice bath under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of n-propylmagnesium bromide is added dropwise to the stirred SnCl₄ solution. The molar ratio of Grignard reagent to SnCl₄ should be at least 4:1 to ensure complete substitution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Reactivity of the Tin-Carbon Bond

The Sn-C bond in this compound is susceptible to cleavage by two primary mechanisms: transmetallation and electrophilic attack.

Transmetallation Reactions: The Stille Coupling

The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organostannane with an organic halide or triflate, catalyzed by a palladium complex.[2][3] In this reaction, the propyl group of this compound can be transferred, although less readily than unsaturated organic groups. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetallation, and reductive elimination.[4]

While specific conditions vary depending on the substrates, a general protocol for a Stille coupling reaction is as follows.[4]

Materials:

-

This compound

-

Aryl or vinyl halide/triflate

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Solvent (e.g., THF, DMF, toluene)

-

Optional: Additives such as Cu(I) salts or lithium chloride

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the organic halide/triflate, the palladium catalyst, and any additives.

-

Add the anhydrous solvent via syringe.

-

Add this compound to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically between 60-120 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride to precipitate the tin byproducts.

-

Filter the mixture through a pad of celite and extract the filtrate with an appropriate organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

| Reactants | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Aryl Halide + Tetraalkylstannane | Pd(PPh₃)₄ | Toluene | 100 | 16 | 76-99 | [5] |

| Acyl Chloride + Tetraalkylstannane | PdCl₂(PPh₃)₂ | THF | 65 | 2 | 53-87 | [3] |

Electrophilic Cleavage

The Sn-C bond in this compound can be readily cleaved by a variety of electrophiles, including halogens, mineral acids, and carboxylic acids. This reactivity allows for the synthesis of various propyltin derivatives.

Halogens such as bromine and iodine react with this compound to cleave one or more propyl groups, depending on the stoichiometry.

Reaction with Bromine: (CH₃CH₂CH₂)₄Sn + Br₂ → (CH₃CH₂CH₂)₃SnBr + CH₃CH₂CH₂Br

Materials:

-

This compound

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or another inert solvent

Procedure:

-

Dissolve this compound in carbon tetrachloride in a flask protected from light.

-

Cool the solution in an ice bath.

-

Add a solution of bromine in carbon tetrachloride dropwise with stirring. A 1:1 molar ratio is typically used to achieve monosubstitution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a few hours. The disappearance of the bromine color indicates the completion of the reaction.

-

The solvent and propyl bromide byproduct can be removed by distillation.

-

The resulting tripropyltin bromide can be purified by vacuum distillation.

Hydrogen halides, such as hydrogen chloride (HCl), also cleave the Sn-C bond to produce the corresponding tripropyltin halide and propane.

Reaction with HCl: (CH₃CH₂CH₂)₄Sn + HCl → (CH₃CH₂CH₂)₃SnCl + CH₃CH₂CH₂CH₃

Quantitative Data on Sn-C Bond Reactivity

Precise quantitative data for the reactivity of this compound is not extensively documented in readily available literature. However, general trends and some specific data for related organotin compounds can provide valuable insights.

| Bond | Dissociation Energy (kJ/mol) | Reference |

| C-Sn (general alkyl) | ~250-300 | [6][7] |

Note: The Sn-C bond dissociation energy can vary depending on the specific alkyl groups and the overall molecular structure.

Conclusion

The reactivity of the tin-carbon bond in this compound is a versatile tool in organic synthesis. Its participation in Stille cross-coupling reactions allows for the formation of new carbon-carbon bonds, while its susceptibility to electrophilic cleavage provides a route to various tripropyltin derivatives. While specific quantitative kinetic and thermodynamic data for this compound remain somewhat sparse in the literature, the general principles and experimental protocols outlined in this guide provide a solid foundation for its application in research and development. Further investigation into the precise quantification of its reactivity with a broader range of substrates would be a valuable contribution to the field of organometallic chemistry.

References

- 1. This compound | C12H28Sn | CID 16585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Stille Coupling [organic-chemistry.org]

- 3. Stille reaction - Wikipedia [en.wikipedia.org]

- 4. Stille Coupling | NROChemistry [nrochemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 7. Common Bond Energies (D [wiredchemist.com]

Methodological & Application

Application Notes and Protocols: The Use of Tetrapropylstannane in Stille Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction widely utilized in organic synthesis, including the construction of complex molecules in medicinal chemistry and materials science.[1][2] The reaction involves the coupling of an organostannane (organotin) reagent with an organic electrophile, typically an aryl, vinyl, or acyl halide or triflate.[2][3] Organostannanes are valued for their stability to air and moisture and their tolerance of a wide variety of functional groups, making them compatible with complex substrates.[2][4]

While a broad range of organostannanes have been employed in Stille reactions, specific literature detailing the use of tetrapropylstannane is limited. Most documented protocols and applications focus on organostannanes bearing at least one sp²-hybridized group to be transferred (e.g., vinyl, aryl) and non-transferable alkyl groups such as methyl or butyl. In this compound, the propyl groups are considered "non-transferable" ligands in the context of typical Stille couplings involving sp²-hybridized electrophiles. The slower rate of migration of alkyl groups from the tin atom compared to vinyl or aryl groups allows for the selective transfer of the desired group.[1]

These notes provide a comprehensive overview of the Stille reaction, with a focus on the general principles applicable to tetraalkylstannanes. A representative protocol using a common organostannane is provided as a template that can be adapted and optimized for specific applications, potentially including those where this compound might be considered as the organometallic partner, particularly in scenarios involving the transfer of a propyl group to an sp²-hybridized carbon.

General Principles of the Stille Cross-Coupling Reaction

The Stille reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic electrophile (R¹-X) to form a Pd(II) complex.[4]

-

Transmetalation: The organostannane (R²-SnR₃) transfers an organic group (R²) to the palladium center, displacing the halide or triflate (X) to form a new Pd(II) complex. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired carbon-carbon bond (R¹-R²) and regenerating the Pd(0) catalyst.[4]

A major side reaction can be the homocoupling of the organostannane reagent.[1] The choice of catalyst, ligands, solvent, and additives can significantly influence the reaction's efficiency and selectivity.

Catalytic Cycle of the Stille Reaction

Quantitative Data Summary